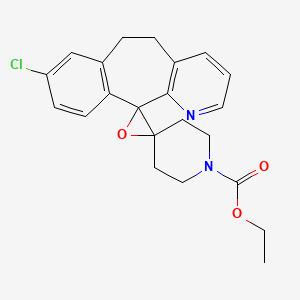

Loratadine Epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Loratadine Epoxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the epoxidation of Loratadine, resulting in a three-membered cyclic ether structure. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Loratadine Epoxide can be synthesized through the epoxidation of Loratadine using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction typically involves the addition of the peroxycarboxylic acid to an alkene group in Loratadine, resulting in the formation of the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids due to their reactive and potentially hazardous nature. The reaction conditions are optimized to ensure high yield and purity of the product, with subsequent purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Loratadine Epoxide undergoes various chemical reactions, including:

Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other derivatives.

Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.

Oxidation and reduction reactions: These reactions can modify the epoxide ring or other parts of the molecule, leading to different derivatives.

Common Reagents and Conditions

Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.

Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with the epoxide ring.

Major Products Formed

Diols: Formed through the hydrolysis of the epoxide ring.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Loratadine epoxide can be synthesized through various chemical transformations involving the oxidation of loratadine. Recent studies have utilized asymmetric catalysis to achieve high enantioselectivity in producing this compound derivatives. For instance, a study demonstrated the use of aspartic acid-containing peptide catalysts to selectively oxidize loratadine, yielding optically enriched N-oxide and epoxide products with significant enantiomeric ratios (up to >99:1) . This method represents a significant advancement in the synthesis of chiral compounds, which are crucial for developing pharmaceuticals with specific biological activities.

Antihistamine Activity

Loratadine is primarily known for its antihistamine properties, acting as a selective antagonist for histamine H1 receptors. The epoxide form retains this activity but may exhibit altered pharmacodynamics due to its structural modifications. Studies have indicated that the biological activity of loratadine and its N-oxide derivatives can vary significantly based on their stereochemistry . The differential activity suggests that this compound could be explored further for enhanced antihistamine effects or reduced side effects compared to its parent compound.

Cancer Research

Emerging research has highlighted the potential anticancer properties of loratadine and its analogs, including this compound. Investigations into the mechanisms by which these compounds exert cytotoxic effects on cancer cells are ongoing. The structural modifications in this compound may enhance its ability to interact with cellular targets involved in tumor growth and metastasis .

Combination Therapies

Recent meta-analyses have evaluated the efficacy of loratadine in combination with other agents, such as montelukast, particularly in treating allergic rhinitis. The combination therapy has shown superior outcomes in alleviating symptoms like nasal congestion and sneezing compared to monotherapy . While these studies primarily focus on loratadine, they provide a framework for assessing the potential benefits of incorporating this compound into combination therapies for enhanced therapeutic efficacy.

Clinical Efficacy in Allergic Conditions

A systematic review assessed the effectiveness of loratadine combined with montelukast in patients with moderate to severe allergic rhinitis. Results indicated that this combination significantly improved quality of life and symptom relief compared to either drug alone . Although not directly involving this compound, these findings suggest that similar investigations could be conducted to evaluate the efficacy of this compound in conjunction with other treatments.

Pharmacokinetics and Safety Profiles

Pharmacokinetic studies have shown that modifications to the chemical structure of antihistamines can influence their absorption and metabolism. This compound may exhibit different pharmacokinetic properties compared to loratadine, warranting detailed studies to establish safety profiles and optimal dosing regimens .

Mecanismo De Acción

The mechanism of action of Loratadine Epoxide involves its interaction with histamine H1 receptors, similar to Loratadine. By binding to these receptors, it prevents the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The epoxide group may also interact with other molecular targets, potentially leading to additional pharmacological effects.

Comparación Con Compuestos Similares

Loratadine Epoxide can be compared with other antihistamines and epoxide-containing compounds:

Loratadine: The parent compound, which is a widely used antihistamine.

Cetirizine: Another second-generation antihistamine with similar uses.

Fexofenadine: A third-generation antihistamine with fewer sedative effects.

Epoxide-containing drugs: Such as epoxide hydrolase inhibitors, which have different pharmacological targets and uses.

This compound is unique due to its combination of antihistamine properties and the reactive epoxide group, which allows for diverse chemical modifications and potential therapeutic applications.

Actividad Biológica

Loratadine epoxide, a metabolite of the well-known antihistamine loratadine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Loratadine and Its Metabolites

Loratadine is a second-generation antihistamine primarily used to treat allergic rhinitis and urticaria. It works by selectively antagonizing peripheral H1 histamine receptors, thereby alleviating allergy symptoms. The metabolism of loratadine occurs predominantly in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to the formation of several metabolites, including desloratadine and this compound .

This compound exhibits biological activity that may differ from its parent compound. Research indicates that it can interact with various biological pathways:

- Histamine Receptor Interaction : Like loratadine, this compound may bind to H1 receptors, although specific binding affinities and functional outcomes remain to be fully elucidated. Its structural modifications could influence receptor interactions and downstream signaling pathways .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound might possess anti-inflammatory properties. For instance, loratadine itself has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as AP-1 in macrophage cells, indicating that its epoxide form may share similar or enhanced effects .

Table 1: Summary of Key Studies on this compound

Implications for Clinical Use

The potential anti-inflammatory effects of this compound suggest it could be beneficial beyond traditional antihistaminic applications. Further research is necessary to clarify its role in inflammatory disorders and its efficacy compared to other anti-inflammatory agents.

Propiedades

InChI |

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBXSSTBLMSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675995 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-51-6 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.